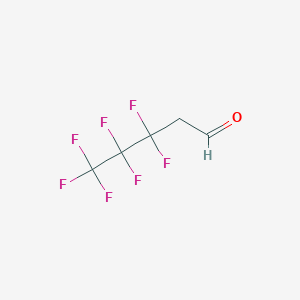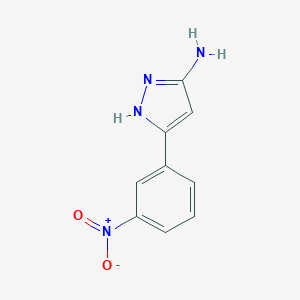
3-(3-nitrophenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound "3-(3-nitrophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry and as ligands in coordination chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with nitrophenyl and pyrazolyl groups have been synthesized and analyzed, indicating the relevance of this class of compounds in various chemical studies .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through cyclization reactions. For instance, a four-step synthesis of 1-substituted 5-(2-aminophenyl)-1H-pyrazoles has been developed, starting from commercially available 2-nitroacetophenone and involving a key intermediate that undergoes cyclization with monosubstituted hydrazines . Similarly, the synthesis of other nitrophenyl pyrazole derivatives has been reported using coupling reactions or by reacting with appropriate diazonium salts . These methods could potentially be adapted for the synthesis of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."
Molecular Structure Analysis
The molecular and supramolecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction (SC-XRD). Computational studies, including density functional theory (DFT), are used to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance (NMR), and UV-Vis spectra, which are then compared with experimental data . These techniques could be applied to determine the molecular structure of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in the pyrazole ring can undergo electrophilic substitution, allowing for further functionalization . The nitro group can also be involved in reactions, such as reduction to an amine, which can then be used for subsequent transformations . The reactivity of "3-(3-nitrophenyl)-1H-pyrazol-5-amine" would likely be influenced by the presence of both the nitro and amino groups.
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and phase behavior, can be studied using techniques like polarized optical microscopy . The chemical properties, including photoluminescence, can be influenced by the molecular structure and the presence of substituents, as seen in the increased emission intensity and bathochromic shift upon solid-state aggregation . Theoretical calculations can provide insights into the electronic properties, such as HOMO-LUMO energies and natural bond orbital (NBO) analysis, to discuss the stability and charge delocalization within the molecule . These analyses would be pertinent to understanding the properties of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."
Aplicaciones Científicas De Investigación
Structural and Reactivity Analysis
- Intramolecular Hydrogen Bonding : Pyrazole derivatives, including compounds similar to 3-(3-nitrophenyl)-1H-pyrazol-5-amine, have been studied for their reactivity and intramolecular hydrogen bonding. These factors significantly influence their reactivity in the synthesis of quinoxalines (Szlachcic et al., 2020).
Molecular Structure and Computational Studies
- Structural Characteristics : The molecular and supramolecular structure of pyrazole derivatives is analyzed through experimental and computational methods, including X-ray diffraction and DFT calculations, providing insights into their structural properties (Cuenú et al., 2017).
Spectral and Electronic Properties
- Spectral Characteristics : The impact of functional groups on the spectral characteristics of conjugated pyrazoles, such as energy band gaps and tautomeric behavior, is a key area of study. This research helps in understanding their electronic properties (Ibnaouf et al., 2019).
Synthetic Methodology and Characterization
- Synthesis and Characterization : Research into the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and theoretical property calculations, contributes to understanding their potential applications in various fields, such as pharmaceuticals (Titi et al., 2020).
Reactions with Other Compounds
- Reactivity with Hydrazines : Studies explore the reactions of pyrazole derivatives with compounds like hydrazines, leading to the synthesis of various derivatives. This research is vital for developing new chemical entities (Şener et al., 2002).
Energetic Material Applications
- Energetic Properties : The impact of amino substituents on the structural and energetic properties of nitroazoles, including pyrazole derivatives, is studied. This research is crucial for the design of energetic materials (Zhao et al., 2014).
Theoretical and Experimental Studies
- Spectroscopic and Theoretical Investigations : New pyrazole derivatives are synthesized and characterized using spectroscopic methods and theoretical calculations. Such studies help in the development of novel compounds with potential applications (Özkınalı et al., 2018).
Synthesis Optimization
- Synthesis Optimization for Pharmaceuticals : Research is conducted to develop environmentally benign and cost-effective synthetic routes for pyrazole derivatives. This is significant for pharmaceutical manufacturing (Yang et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOZXWGNMBEDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395665 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1H-pyrazol-5-amine | |
CAS RN |
142338-69-0 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




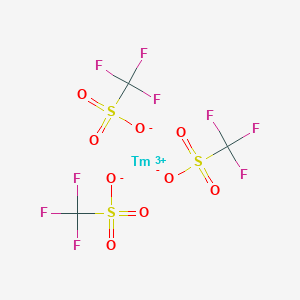
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
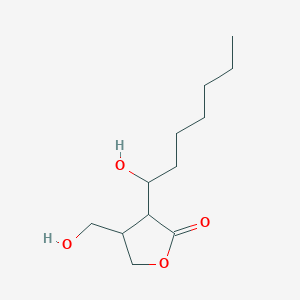
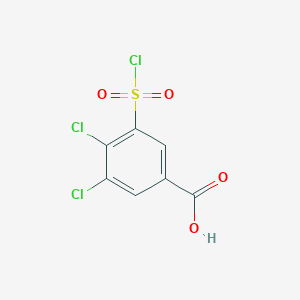
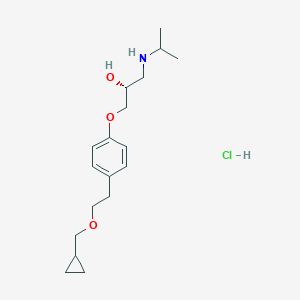
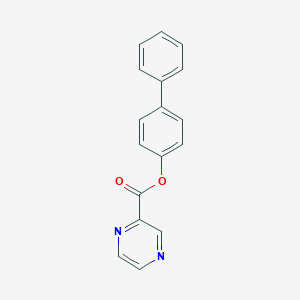
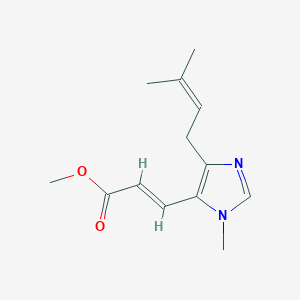
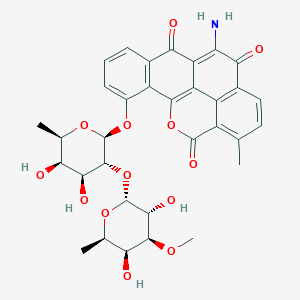
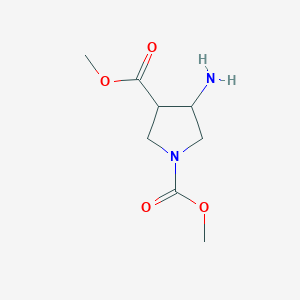
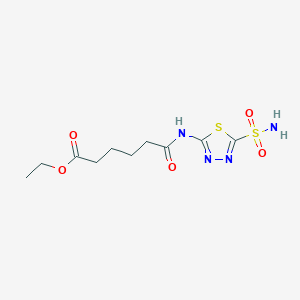
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
